molecular formula C15H15BrN6O B038752 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine CAS No. 123811-36-9

8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine

Cat. No. B038752
CAS RN: 123811-36-9
M. Wt: 375.22 g/mol
InChI Key: UBWFXCGBEINYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine, also known as BAY 60-2770, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). It was first synthesized by researchers at Bayer Pharmaceuticals in 2005.

Mechanism of Action

8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine 60-2770 works by binding to the heme group of sGC and stabilizing the enzyme in its active conformation. This leads to increased production of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a key role in regulating smooth muscle tone and vascular function.
Biochemical and Physiological Effects:
This compound 60-2770 has been shown to have a number of biochemical and physiological effects, including relaxation of vascular smooth muscle, inhibition of platelet aggregation, and reduction of inflammation. It has also been shown to improve endothelial function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine 60-2770 in lab experiments is its selectivity for sGC, which allows researchers to study the specific effects of this enzyme on various physiological processes. However, its potency and specificity also make it a challenging compound to work with, as it requires careful handling and storage.

Future Directions

There are several potential future directions for research on 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine 60-2770. One area of interest is the development of novel sGC inhibitors with improved pharmacokinetic properties and selectivity. Another area of research is the investigation of the role of sGC in other physiological processes, such as inflammation and neuroprotection. Additionally, there is interest in exploring the potential therapeutic applications of sGC inhibitors in a variety of diseases, including cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine 60-2770 involves several steps, including the reaction of 6-bromo-9H-purine with N,N-dimethylformamide dimethylacetal, followed by the reaction of the resulting intermediate with 3-formamidobenzylamine. The final product is obtained by treating the intermediate with trifluoroacetic acid.

Scientific Research Applications

8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine 60-2770 has been widely used in scientific research as a tool to investigate the role of sGC in various physiological processes. It has been shown to have potent vasodilatory effects, making it a potential treatment for cardiovascular diseases such as hypertension and pulmonary hypertension.

properties

IUPAC Name

N-[3-[[8-bromo-6-(dimethylamino)purin-9-yl]methyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN6O/c1-21(2)13-12-14(18-8-17-13)22(15(16)20-12)7-10-4-3-5-11(6-10)19-9-23/h3-6,8-9H,7H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWFXCGBEINYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1N=C(N2CC3=CC(=CC=C3)NC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60154098
Record name 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123811-36-9
Record name 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123811369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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